molecular formula C8H9NO3 B15218742 3-Hydroxy-4-methoxybenzamide

3-Hydroxy-4-methoxybenzamide

Cat. No.: B15218742
M. Wt: 167.16 g/mol
InChI Key: DXKBWXYICSWPJQ-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxybenzamide is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzamide, featuring both hydroxyl and methoxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxybenzamide typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with an amine, such as cyclohexylamine, in the presence of a coupling agent like 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). The reaction is carried out in a solvent like dimethylformamide (DMF) under stirring conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of 3-hydroxy-4-methoxybenzaldehyde.

    Reduction: Formation of 3-hydroxy-4-methoxyaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxybenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-4-methoxybenzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and amide groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3-hydroxy-4-methoxybenzamide

InChI

InChI=1S/C8H9NO3/c1-12-7-3-2-5(8(9)11)4-6(7)10/h2-4,10H,1H3,(H2,9,11)

InChI Key

DXKBWXYICSWPJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)O

Origin of Product

United States

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